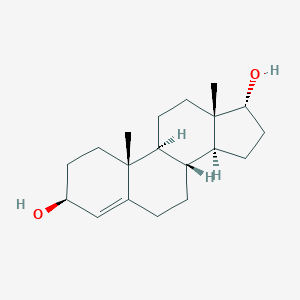
Androst-4-ene-3beta,17alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-4-ene-3beta,17alpha-diol, also known as 4-Androstenediol (4-AD), is a naturally occurring steroid hormone that is produced in the adrenal gland and gonads. It is a precursor to testosterone and other androgens, and is used as a dietary supplement by athletes and bodybuilders to increase muscle mass and strength. In recent years, 4-AD has also been studied for its potential therapeutic applications in a variety of medical conditions.
Mecanismo De Acción
4-AD is converted to testosterone and other androgens in the body through a series of enzymatic reactions. These androgens bind to androgen receptors in target tissues, such as muscle and bone, and stimulate protein synthesis and bone growth. 4-AD has also been shown to have anti-estrogenic effects, which may be beneficial in the treatment of estrogen-dependent breast cancer.
Efectos Bioquímicos Y Fisiológicos
In animal studies, 4-AD has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been shown to have neuroprotective effects and improve cognitive function in aged rats. In humans, 4-AD has been reported to increase testosterone levels and improve muscle strength and endurance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-AD in lab experiments is that it is a natural steroid hormone that is produced in the body, making it more physiologically relevant than synthetic androgens. However, 4-AD is also rapidly metabolized in the liver and has a short half-life, which can make it difficult to achieve stable blood levels. Additionally, the use of 4-AD as a dietary supplement by athletes and bodybuilders may confound the results of experiments.
Direcciones Futuras
There are several areas of research that could be pursued in the future to further investigate the potential therapeutic applications of 4-AD. These include:
1. Investigating the effects of 4-AD in combination with other drugs or supplements, such as growth hormone or creatine.
2. Studying the long-term effects of 4-AD on muscle and bone health in humans.
3. Investigating the potential neuroprotective effects of 4-AD in animal models of neurodegenerative diseases.
4. Examining the anti-estrogenic effects of 4-AD in breast cancer cell lines.
5. Investigating the effects of 4-AD on immune function and inflammation.
In conclusion, Androst-4-ene-3beta,17alpha-dioldiol is a naturally occurring steroid hormone that has potential therapeutic applications in a variety of medical conditions. While there is still much to learn about its mechanisms of action and long-term effects, it is a promising area of research that could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
4-AD can be synthesized from dehydroepiandrosterone (DHEA) or androstenedione through a series of chemical reactions. The most common method involves the reduction of the double bond between carbon atoms 4 and 5 in the androstenedione molecule, followed by reduction of the keto group at carbon 17 to a hydroxyl group. The resulting product is 4-AD.
Aplicaciones Científicas De Investigación
4-AD has been studied for its potential therapeutic applications in a variety of medical conditions, including breast cancer, osteoporosis, and hypogonadism. It has also been investigated as a potential treatment for muscle wasting in patients with HIV/AIDS and other chronic illnesses.
Propiedades
Número CAS |
15216-04-3 |
|---|---|
Nombre del producto |
Androst-4-ene-3beta,17alpha-diol |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clave InChI |
BTTWKVFKBPAFDK-SLMGBJJTSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@H](CC[C@]34C)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Sinónimos |
Δ4-Androstene-3β,17α-diol; (3β,17α)-Androst-4-ene-3,17-diol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



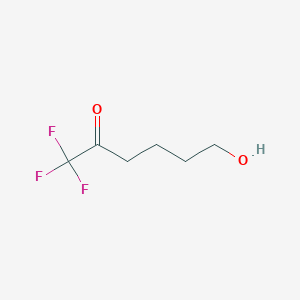
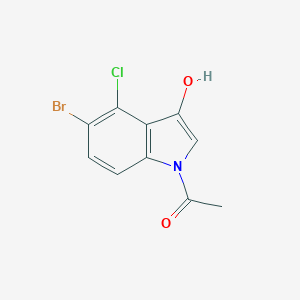
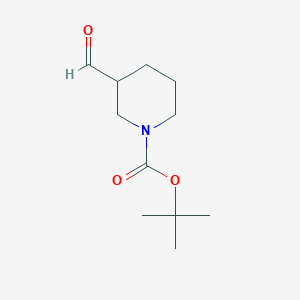
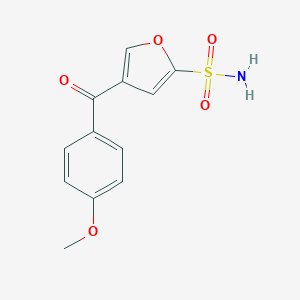
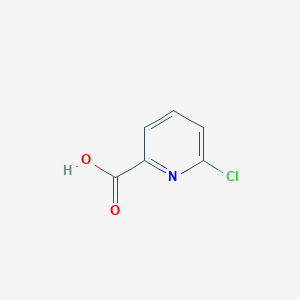
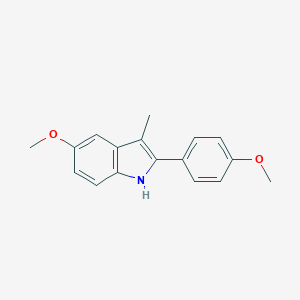
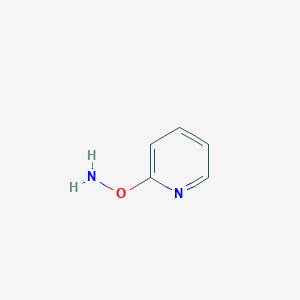
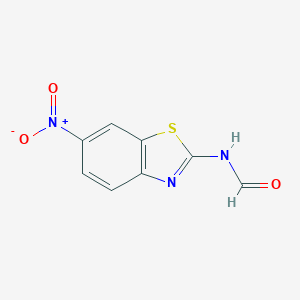
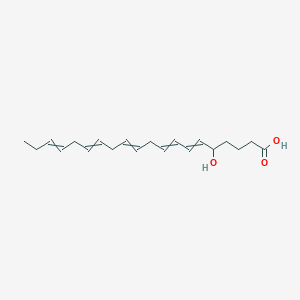
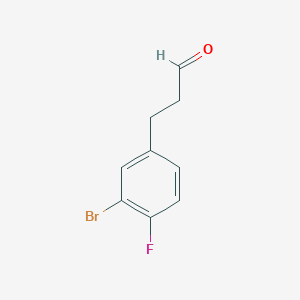
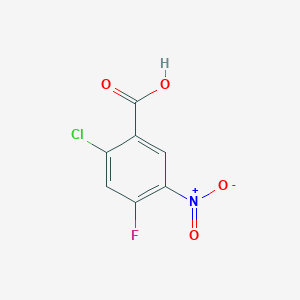
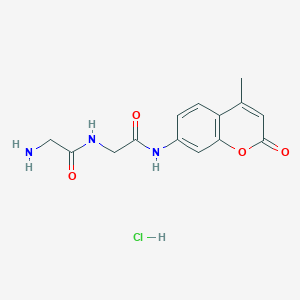
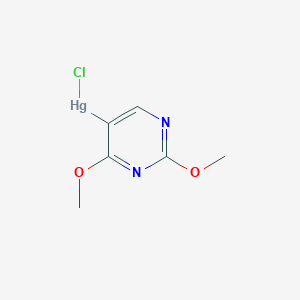
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)